molecular formula C14H12FN3O3 B8432255 3-(6-fluoro-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione

3-(6-fluoro-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione

Cat. No.: B8432255
M. Wt: 289.26 g/mol
InChI Key: MALNRQAZVXFDBU-UHFFFAOYSA-N
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Description

3-(6-fluoro-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione is a useful research compound. Its molecular formula is C14H12FN3O3 and its molecular weight is 289.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12FN3O3

Molecular Weight

289.26 g/mol

IUPAC Name

3-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H12FN3O3/c1-7-16-10-3-2-8(15)6-9(10)14(21)18(7)11-4-5-12(19)17-13(11)20/h2-3,6,11H,4-5H2,1H3,(H,17,19,20)

InChI Key

MALNRQAZVXFDBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1C3CCC(=O)NC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-amino-5-fluorobenzoic acid (1.2 g, 7.8 mmol) and imidazole (0.63 g, 9.3 mmol) in acetonitrile (15 mL), was added acetyl chloride (0.66 mL, 9.3 mmol) at room temperature. The mixture was stirred at room temperature overnight. To the mixture, was added 3-amino-piperidine-2,6-dione hydrogen chloride (1.3 g, 7.7 mmol), imidazole (1.2 g, 17 mmol) and triphenyl phosphite (2.2 mL, 8.5 mmol) and heated to reflux for 22 hours. The suspension was filtered and washed with water (2×50 mL), ethyl acetate (2×50 mL), and water (50 mL) to give 3-(6-fluoro-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione as a white solid (1.2 g, 53% yield): HPLC: Waters Symmetry C18, 5 μm, 3.9×150 mm, 1 mL/min, 240 nm, 20/80 CH3CN/0.1% H3PO4, 5.99 min (99.3%); mp: 273-275° C.; 1H NMR (DMSO-d6) δ 2.13-2.23 (m, 1H, CHH), 2.57-2.71 (m, 5H, CH3, 2CHH), 2.75-2.95 (m, 1H, CHH), 5.30 (dd, J=6, 11 Hz, 1H, NCH), 7.70-7.73 (m, 3H, Ar), 11.06 (s, 1H, NH); 13C NMR (DMSO-d6) δ 20.82, 23.31, 30.58, 56.63, 110.54 (d, JC-F=23 Hz), 121.40 (d, JC-F=8 Hz), 123.24 (d, JC-F=24 Hz), 129.47 (d, JC-F=8 Hz), 143.75, 154.45, 159.83 (d, JC-F=245 Hz), 159.86 (d, JC-F=3 Hz), 169.37, 172.58; LCMS: MH=290; Anal Calcd for C14H12N3O3F+1.3H2O: C, 53.78; H. 4.71; N, 13.44. Found: C, 53.75; H, 4.61; N, 13.50.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
2.2 mL
Type
reactant
Reaction Step Three

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